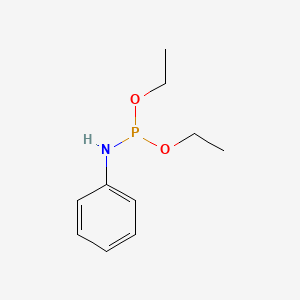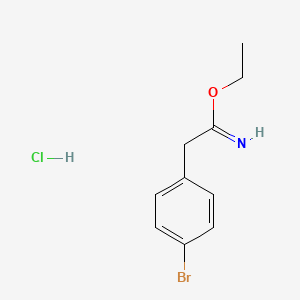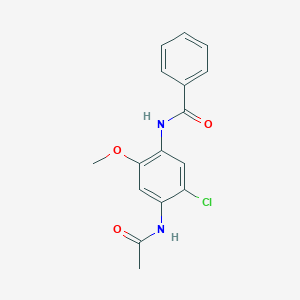![molecular formula C9H13N3O3 B1656294 ETHYL 2-{[(1E)-1-CARBAMOYL-1-CYANOPROP-1-EN-2-YL]AMINO}ACETATE CAS No. 5209-10-9](/img/structure/B1656294.png)
ETHYL 2-{[(1E)-1-CARBAMOYL-1-CYANOPROP-1-EN-2-YL]AMINO}ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature This particular compound is of interest due to its unique structure, which includes an amino group, a cyano group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(1E)-1-CARBAMOYL-1-CYANOPROP-1-EN-2-YL]AMINO}ACETATE typically involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. One common method involves the direct treatment of ethyl cyanoacetate with an amine at elevated temperatures, often in the presence of a catalyst or under solvent-free conditions . The reaction proceeds through nucleophilic addition, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
Ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of amides and other substituted esters.
科学的研究の応用
Ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ETHYL 2-{[(1E)-1-CARBAMOYL-1-CYANOPROP-1-EN-2-YL]AMINO}ACETATE involves its interaction with specific molecular targets. The cyano and amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl cyanoacetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-aminothiazole-4-acetate: Contains an aminothiazole ring, offering different reactivity and applications.
Uniqueness
Ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]acetate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its ability to participate in various reactions and form diverse products makes it valuable in research and industry.
特性
CAS番号 |
5209-10-9 |
|---|---|
分子式 |
C9H13N3O3 |
分子量 |
211.22 g/mol |
IUPAC名 |
ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]acetate |
InChI |
InChI=1S/C9H13N3O3/c1-3-15-8(13)5-12-6(2)7(4-10)9(11)14/h12H,3,5H2,1-2H3,(H2,11,14)/b7-6+ |
InChIキー |
LYWHTKUULPJNEQ-VOTSOKGWSA-N |
SMILES |
CCOC(=O)CNC(=C(C#N)C(=O)N)C |
異性体SMILES |
CCOC(=O)CN/C(=C(\C#N)/C(=O)N)/C |
正規SMILES |
CCOC(=O)CNC(=C(C#N)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-nitro-N-[2,2,2-trichloro-1-(morpholine-4-carbothioylamino)ethyl]benzamide](/img/structure/B1656217.png)







![N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(naphthalen-1-ylamino)acetamide](/img/structure/B1656233.png)

